1-Morpholinoethanimine

Physicochemical profiling Medicinal chemistry Lead optimization

Fragment-based screening requires morpholine building blocks with minimized H-bond donor count for CNS permeability. 1-Morpholinoethanimine (CAS 153558-51-1) provides a neutral imine (LogP -1.78) that avoids permanent charge at pH 7.4, reducing lysosomal trapping risk vs. amine analogs. • Single imine handle enables one-step Schiff base ligand synthesis. • Lower bp (180.8 °C) permits milder distillative purification. • Satisfies Rule of Three (MW 128.17, HBD 1). In stock for global shipping.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 153558-51-1
Cat. No. B125527
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Morpholinoethanimine
CAS153558-51-1
SynonymsMorpholine, 4-(1-iminoethyl)- (9CI)
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC(=N)N1CCOCC1
InChIInChI=1S/C6H12N2O/c1-6(7)8-2-4-9-5-3-8/h7H,2-5H2,1H3
InChIKeyRRWOHAJPXCZQDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Morpholinoethanimine: Chemical Identity and Physicochemical Profile


1-Morpholinoethanimine (CAS 153558-51-1), systematically named 4-(1-iminoethyl)morpholine or 1-(4-morpholinyl)ethanimine, is a small-molecule morpholine derivative bearing a characteristic imine (C=N) functional group at the alpha-carbon . It has the molecular formula C₆H₁₂N₂O and a molecular weight of 128.17 g/mol . Key computed physicochemical parameters include a density of 1.1±0.1 g/cm³, a boiling point of 180.8±50.0 °C at 760 mmHg, a flash point of 63.1±30.1 °C, a LogP of -1.78, and a refractive index of 1.524 . These properties position 1-Morpholinoethanimine as a relatively low-molecular-weight, moderately polar imine building block distinct from its saturated amine congeners.

1
Fragment-based library design: Low-MW imine scaffold with single H-bond donor supports Rule-of-Three compliance.
2
Coordination chemistry entry: Imine α-carbon enables one-step Schiff base ligand synthesis for transition metal complexes.
3
Process-friendly volatility: Lower boiling point compared to saturated amine analogs facilitates distillative purification under mild vacuum.

Why Generic Morpholine Building Blocks Cannot Substitute 1-Morpholinoethanimine


Morpholine-based building blocks are widely used in medicinal chemistry, coordination chemistry, and probe design, but their reactivity and physicochemical properties are exquisitely sensitive to the oxidation state of the exocyclic nitrogen substituent [1]. The saturated primary amine analog, 4-(2-aminoethyl)morpholine (CAS 2038-03-1), possesses a free amine (pKa ≈ 10–11) that dominates its nucleophilic and hydrogen-bonding behavior. In contrast, 1-Morpholinoethanimine presents an sp²-hybridized imine nitrogen with a C=N double bond, which fundamentally alters its electronic character: the imine is a weaker base, a softer nucleophile, and a competent ligand for transition metals through π-back-donation . Substituting the imine with a saturated amine—or with an amidine (CAS 14890-25-6) or trifluoromethyl imine (CAS 343866-46-6)—would result in different coordination geometry, electronic tuning, and downstream stability of metal complexes or conjugated products. The quantitative evidence below demonstrates that these structural distinctions translate into measurable, selection-relevant differences in physicochemical properties, chemical reactivity, and application-specific performance.

Target / Amine
Imine vs. primary amine H-bond donor count alters physicochemical profiles and fragment library compliance metrics.
Target / Amine
Imine nitrogen provides softer nucleophilicity and π-acceptor ligand behavior; saturated amine cannot replicate these coordination modes.
Target / Amine
Lower boiling point and flash point differentiate purification and handling protocols; direct substitution may alter thermal process windows.

Quantitative Differentiation from Closest Analogs


Molecular Weight, LogP, and Hydrogen-Bonding Capacity Comparison

The imine functionality of 1-Morpholinoethanimine reduces its molecular weight by 2.02 Da and its hydrogen-bond donor count by 1 relative to the saturated amine comparator 4-(2-aminoethyl)morpholine [1]. These differences are critical in fragment-based drug discovery where lower molecular weight and reduced H-bond donor count improve ligand efficiency metrics and membrane permeability predictions [2].

MW & HBD Comparison
Head-to-head
ΔMW = -2.02 Da, ΔHBD = -1, ΔLogP ≈ -1.1
Fragment Rule-of-Three compliance context
Computed physicochemical values; target vs. 4-(2-aminoethyl)morpholine
Physicochemical profiling Medicinal chemistry Lead optimization

Boiling Point and Volatility Differentiation

1-Morpholinoethanimine exhibits a computed boiling point of 180.8±50.0 °C at 760 mmHg, which is approximately 24 °C lower than the experimentally determined boiling point of its saturated amine comparator 4-(2-aminoethyl)morpholine (205 °C) . This lower boiling point is consistent with the absence of strong intermolecular hydrogen bonding between imine groups compared to primary amines.

Boiling Point Difference
Data to verify
ΔBP ≈ -24 °C (target lower)
Distillative purification fit
Computed vs experimental boiling point; source review advised
Distillation Purification Process chemistry

Imine Reactivity and Metal Coordination Versatility

Morpholinoethylamine derivatives bearing a Schiff base (imine) functionality are established precursors for N,O- and N,N-bidentate ligands that coordinate transition metals, forming complexes with distinct electronic properties compared to those derived from saturated amines [1]. 1-Morpholinoethanimine, by virtue of its α-imino group, can act as a neutral imine donor or be deprotonated to form an amido-type ligand upon metal coordination, offering two distinct binding modes unavailable to the primary amine analog 4-(2-aminoethyl)morpholine [2]. In a structurally relevant system, morpholine-containing Schiff base ligands demonstrated 42–45% residual cell growth in anticancer assays, with marginal differentiation between the free Schiff base and its La(III) complex [3].

Imine Coordination Versatility
Class-level
Two potential binding modes (neutral imine, amido); no direct Kf comparison
Coordination chemistry differentiation context
Class-level inference; direct stability constant data pending
Coordination chemistry Schiff base ligands Catalyst design

Density, Refractive Index, and Imine Electronic Character Comparison

1-Morpholinoethanimine has a computed density of 1.1±0.1 g/cm³ and a refractive index of 1.524 . These values differ substantially from those of the trifluoromethyl-substituted analog 4-Morpholinemethanimine, α-(trifluoromethyl)- (CAS 343866-46-6; molecular formula C₆H₉F₃N₂O, MW 182.14) and the cyano-imine analog Morpholine, 4-(2-cyano-1-iminoethyl)- (CAS 54503-98-9; C₇H₁₁N₃O, MW 153.18) . The absence of electron-withdrawing substituents (CF₃, CN) on the imine carbon of 1-Morpholinoethanimine results in a less electron-deficient imine, which is more nucleophilic toward electrophiles and less prone to hydrolysis, factors critical for reaction planning and storage [1].

Electronic Character Comparison
Cross-study comparable
Least electron-deficient imine (σₚ(CH₃) = -0.17)
Predicted lower hydrolytic degradation rate
Hammett-based reactivity ranking; shelf-stability context
Analytical chemistry Quality control Formulation science

Flash Point and Safe Handling Advantage

The computed flash point of 1-Morpholinoethanimine is 63.1±30.1 °C, whereas the experimental closed-cup flash point of 4-(2-aminoethyl)morpholine is 86 °C . This indicates that the imine compound has a lower autoignition-risk threshold and may fall under different hazardous material classifications during shipping and storage, which directly affects procurement logistics and laboratory storage protocols.

Flash Point Safety Context
Data to verify
ΔFlash point ≈ -23 °C (target lower)
Procurement logistics and storage review
Computed flash point; confirm experimentally
Process safety Shipping classification Laboratory handling

Recommended Application Scenarios Based on Differentiation Evidence


Fragment-Based Drug Discovery with Low-MW, Low-HBD Morpholine Scaffolds

With a molecular weight of 128.17 Da and only one hydrogen-bond donor, 1-Morpholinoethanimine satisfies the Rule of Three criteria for fragment libraries (MW < 300, HBD ≤ 3) more favorably than its saturated amine comparator 4-(2-aminoethyl)morpholine (MW 130.19, HBD = 2) [1][2]. Its imine functionality also provides a synthetic handle for rapid diversification via reduction, nucleophilic addition, or cycloaddition reactions, enabling efficient fragment elaboration campaigns. Procurement should prioritize this compound when the screening library design explicitly requires morpholine-containing fragments with minimized hydrogen-bond donor count to enhance membrane permeability predictions [1].

Schiff Base Ligand Synthesis for Transition Metal Complexes

The imine group of 1-Morpholinoethanimine enables direct condensation with aldehydes or ketones to form bidentate Schiff base ligands [1][2]. This reactivity is unavailable with the saturated amine analog 4-(2-aminoethyl)morpholine, which would require an additional oxidation step. Morpholine-derived Schiff base metal complexes have demonstrated measurable anticancer activity (42–45% residual cell growth in screening assays), supporting the relevance of this scaffold class in metallodrug discovery [3]. For laboratories synthesizing combinatorial metal complex libraries, 1-Morpholinoethanimine offers a one-step entry to imine-based ligands that cannot be replaced by amine building blocks without altering the coordination chemistry [1].

Imine-Containing Pharmacophores with Reduced Basicity

In medicinal chemistry programs targeting CNS receptors or intracellular enzymes, the basicity of a primary amine (pKa ~10–11) can cause lysosomal trapping, off-target aminergic receptor binding, or poor oral absorption due to ionization at physiological pH [1]. 1-Morpholinoethanimine, as a neutral imine with a computed LogP of -1.78, avoids permanent positive charge at pH 7.4, potentially reducing phospholipidosis risk and improving intracellular distribution compared to its permanently protonated amine analog [2]. For structure–activity relationship (SAR) studies exploring the basicity–potency–clearance relationship, the imine congener provides a distinct data point that the amine or amidine analogs cannot supply [1].

Low-Temperature Distillative Purification Workflows

The boiling point of 1-Morpholinoethanimine (180.8 °C computed) is approximately 24 °C lower than that of 4-(2-aminoethyl)morpholine (205 °C experimental) [1][2]. This lower boiling point permits distillative purification under milder vacuum conditions, reducing the risk of thermal decomposition of heat-sensitive downstream products. Additionally, the lower flash point (63.1 °C vs. 86 °C) necessitates careful thermal management but also means that solvent-swap operations can be conducted at lower jacket temperatures, translating to energy savings in kilo-lab and pilot-plant settings [1][2]. Process R&D teams evaluating scalable routes should select 1-Morpholinoethanimine when distillation temperature is a constraint.

Application
Selection Property
Validation Focus
Fragment-based library design
Low H-bond donor count
Rule-of-Three compliance and permeability context
Schiff base ligand synthesis
Imine functionalization entry
Metal coordination geometry and stability review
Imine-based pharmacophores with reduced basicity
Neutral imine at physiological pH
pKa, logD, and intracellular distribution context
Low-temperature distillation workflows
Lower boiling point
Thermal stability and vacuum distillation parameters
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